L-Aspartic Acid

Description

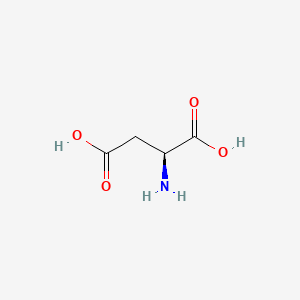

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Reaction Mechanism and Process Flow

The synthesis begins with an aqueous substrate containing maleic acid and ammonia , which undergoes isomerization to fumaric acid catalyzed by maleate isomerase. Aspartase then facilitates the amination of fumaric acid to produce ammonium L-aspartate . Key parameters include:

- pH : Maintained between 8.0–9.0 for optimal enzyme activity.

- Temperature : 30–40°C to balance reaction rate and enzyme stability.

- Substrate Concentration : Maleic acid and ammonia molar ratios range from 1:1 to 1:2.

Post-reaction, the solution is acidified with maleic acid or maleic anhydride to crystallize this compound. The mother liquor, containing residual monoammonium maleate, is recycled to minimize waste and raw material costs.

Enzyme Sources and Immobilization

- Microbial Cells : Escherichia coli and Pseudomonas fluorescens are common sources of maleate isomerase and aspartase.

- Immobilized Enzymes : Encapsulation in alginate or polyacrylamide gels enhances operational stability, enabling continuous reactor use.

Chemical Synthesis via Ammonolysis of Fumaric Acid Derivatives

While less common due to lower enantiomeric purity, chemical methods remain relevant for small-scale production. The process involves ammonolysis of fumaric acid derivatives under high-pressure conditions:

$$

\text{Fumaric acid} + \text{NH}_3 \rightarrow \text{Ammonium fumarate} \xrightarrow{\text{Isomerization}} \text{this compound}

$$

Process Optimization

- Catalysts : Transition metals (e.g., nickel) accelerate isomerization but require post-synthesis removal.

- Yield : Typically 60–70%, lower than enzymatic methods due to racemization.

Fermentation-Based Production Using Engineered Microorganisms

Fermentation leverages microbial metabolism to convert carbohydrates into this compound. Corynebacterium glutamicum and Bacillus subtilis strains engineered for aspartate overproduction are industry standards.

Batch Fermentation Parameters

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| pH | 6.5–7.5 | Optimizes microbial activity |

| Temperature | 30–37°C | Balances growth and production |

| Oxygen Transfer Rate | 0.5–1.5 vvm | Critical for aerobic metabolism |

Data from large-scale batch processes indicate a 106.4 kg/m³ product concentration and 34-hour batch time for this compound.

Downstream Processing and Crystallization

Crystallization Techniques

Mother Liquor Recycling

Recycling reduces raw material consumption by 40–50%. Adjustments include:

- pH Adjustment : Alkaline conditions (pH 9–10) prevent maleic acid degradation.

- Concentration Control : Evaporation or water addition maintains optimal maleic acid levels.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic | 85–92 | 12–15 | High | Low (closed-loop) |

| Chemical | 60–70 | 18–22 | Moderate | High (waste NH₃) |

| Fermentation | 75–80 | 10–14 | High | Moderate |

Enzymatic synthesis dominates due to superior yield and sustainability.

Industrial Case Study: Batch Production Facility

A facility described in Richard Turton’s batch production analysis produces 4.36×10⁶ kg/year of this compound using 19 parallel reactors. Key features include:

Chemical Reactions Analysis

L-aspartic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxaloacetic acid.

Reduction: It can be reduced to form aspartate.

Substitution: This compound can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxaloacetic acid, aspartate, and various substituted derivatives .

Scientific Research Applications

Biochemical Role and Metabolism

L-Asp is integral to several metabolic pathways, including:

- Protein Synthesis : L-Asp is a building block for proteins and is involved in the synthesis of other amino acids like asparagine and arginine.

- Neurotransmission : It acts as a neurotransmitter in the brain, facilitating communication between neurons.

- Energy Metabolism : L-Asp participates in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle, which are vital for energy production and metabolic regulation .

Nutritional Supplementation

L-Asp is often used as a dietary supplement due to its potential health benefits:

- Muscle Health : Studies have shown that L-Asp can influence muscle mass and strength, making it popular among athletes .

- Cognitive Function : Its role in neurotransmission suggests potential cognitive benefits, although more research is needed to confirm these effects .

Clinical Applications

L-Asp has significant clinical implications, particularly in oncology and metabolic disorders:

- Cancer Therapy : Research indicates that targeting L-Asp metabolism may offer new strategies for cancer treatment. Its involvement in cell proliferation and neurotransmission could be leveraged to develop therapies aimed at specific cancer types .

- Total Parenteral Nutrition (TPN) : L-Asp is included in TPN formulations for patients undergoing chemotherapy. A study found that its use alongside L-asparaginase did not adversely affect treatment outcomes in acute lymphoblastic leukemia (ALL) patients .

Toxicology Studies

While L-Asp has many benefits, high doses can lead to toxicity:

- Renal Toxicity : In animal studies, high concentrations of L-Asp caused kidney damage and increased relative kidney weight, highlighting the importance of dosage regulation .

- Safety Profile : The no-observed-adverse-effect level (NOAEL) for L-Asp was determined to be 1.25% in dietary studies on rats .

Industrial Applications

L-Asp is also utilized in various industrial processes:

- Food Industry : It serves as a flavor enhancer and is a component of artificial sweeteners like aspartame.

- Biotechnology : The production of L-Asp through microbial fermentation processes has been optimized for higher yields, making it a valuable product in bioprocessing .

Sarcopenia Research

A study validated the association between L-Asp levels and muscle mass in younger adults but found inconsistent results in older populations. This suggests that while L-Asp may play a role in muscle health, its effectiveness can vary with age .

Opiate Addiction Treatment

Research indicated that administering L-Asp to individuals addicted to opiates showed promise in reducing withdrawal symptoms. This application highlights its potential as a supportive treatment in addiction therapy .

Mechanism of Action

L-aspartic acid exerts its effects through various mechanisms:

Protein Synthesis: It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, and nucleic acids.

Energy Production: This compound promotes energy production via its metabolism in the Krebs cycle.

Neurotransmission: It acts as a neurotransmitter and is involved in the regulation of brain development and hypothalamus function.

Comparison with Similar Compounds

Table 1: Inhibitory Constants (Ki) of this compound Analogs

*ADC: Aspartate 1-decarboxylase

Stereoisomers: D-Aspartic Acid

D-Aspartic acid, the non-proteinogenic enantiomer, demonstrates distinct applications:

- Bone Imaging : D-Aspartic acid peptides exhibit higher in vivo stability than L-forms while retaining affinity for hydroxyapatite, making them superior carriers for radioisotopes like ⁶⁷Ga in bone lesion imaging .

- Age Estimation : The D/L-aspartic acid ratio increases with age due to racemization in tissues, enabling forensic age estimation via mass spectrometry .

Functional Analogs in Metabolism and Separation

- L-Glutamic Acid: Shares structural similarity but differs in side-chain length (4-carboxyl vs. 3-carboxyl). Both are separated using glutamate decarboxylase, which selectively decarboxylates glutamic acid to γ-aminobutyric acid (GABA), easing isolation .

- L-Asparagine : Synthesized from this compound via asparagine synthetase. Inhibitors like homoserine-beta-adenylate target this pathway in cancer therapy .

Table 2: Electrochemical Sensors for Aspartic Acid Detection

GCE: Glassy carbon electrode; *MWCNT: Multi-walled carbon nanotubes

Polymorphic Forms

This compound hydrochloride exists as triclinic and orthorhombic polymorphs, differing in hydrogen-bonding networks. The triclinic form forms a 3D network, while the orthorhombic form adopts a 2D structure, influencing solubility and crystallization in pharmaceutical formulations .

Biological Activity

L-Aspartic acid (L-Asp) is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmission, and metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on health, and potential therapeutic applications.

Overview of this compound

This compound is one of the 20 amino acids used by cells to synthesize proteins. It is synthesized in the body from oxaloacetate and glutamate through transamination reactions. L-Asp exists in two forms: the biologically active L-isomer and the less common D-isomer. The metabolic functions of L-Asp are extensive, influencing several biochemical pathways critical for cellular function and health.

-

Neurotransmission :

- L-Asp is involved in neurotransmission as an excitatory neurotransmitter in the central nervous system (CNS). It participates in synaptic signaling and modulates neuronal excitability.

- It facilitates the release of other neurotransmitters such as glutamate, playing a vital role in cognitive functions.

-

Metabolic Pathways :

- L-Asp is integral to the urea cycle, purine-nucleotide cycle, and gluconeogenesis. It aids in nitrogen metabolism and contributes to energy production.

- It also participates in the malate-aspartate shuttle, which is essential for transferring electrons across mitochondrial membranes during oxidative phosphorylation.

- Inhibition of Enzymes :

Health Implications

- Cognitive Function : Studies suggest that adequate levels of this compound are necessary for maintaining cognitive functions and may play a role in preventing neurodegenerative diseases .

- Liver Health : L-Asp deficiency has been linked to liver injury, indicating its protective role against hepatic damage .

- Kidney Function : Short-term studies have shown no adverse effects at doses ranging from 1 to 10 g/day; however, higher doses may lead to renal toxicity .

Case Studies

-

Neurotoxicity Assessment :

A study involving acute doses of this compound demonstrated no significant neurotoxic effects in human subjects when administered within safe limits . However, caution is advised due to potential risks at higher concentrations. -

Bacterial Growth Inhibition :

Research on Oenococcus oeni strains revealed that excessive concentrations of this compound inhibited bacterial growth and altered metabolic pathways, suggesting its role as a competitive inhibitor with other amino acids like L-glutamic acid .

Research Findings

Several studies have explored the biological activity of this compound across various domains:

Q & A

Q. How is the stereochemical configuration of L-aspartic acid validated in experimental studies?

this compound's stereochemical purity is confirmed using chiral chromatography (e.g., HPLC with chiral columns) or X-ray crystallography to resolve its (2S)-configuration. Nuclear magnetic resonance (NMR) spectroscopy can also detect enantiomeric impurities by analyzing splitting patterns in proton or carbon spectra . For computational validation, density functional theory (DFT) or Hartree-Fock methods are used to compare calculated and observed vibrational frequencies or electronic properties .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is standard, often coupled with pre-column derivatization (e.g., using o-phthalaldehyde) to enhance sensitivity. Mass spectrometry (LC-MS/MS) provides higher specificity for complex samples, such as cerebrospinal fluid or tissue homogenates, enabling detection at nanomolar concentrations. Isotope dilution assays using deuterated internal standards improve accuracy .

Q. How do researchers address discrepancies in reported pKa values for this compound’s ionizable groups?

Variations in pKa (e.g., α-carboxyl: 1.88–2.1, β-carboxyl: 3.65–3.9) arise from solvent polarity, ionic strength, and temperature differences. To reconcile data, use potentiometric titration under controlled conditions (e.g., 25°C, 0.1 M KCl) and validate with computational methods like COSMO-RS to model solvation effects. Cross-referencing with literature using standardized buffers is critical .

Q. What protocols are used to synthesize polyaspartate derivatives from this compound?

Polycondensation of this compound at 220°C with H₃PO₄ (0.02–0.03 mol/mol) as a catalyst produces polysuccinimide, which is hydrolyzed with 2 M NaOH at 50–90°C for 30 minutes to yield polyaspartate. Molecular weight (20,000–30,000 Da) is controlled by adjusting particle size of this compound and reaction time .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s adsorption behavior on clay minerals?

Adsorption studies on Na-montmorillonite show pH-dependent binding: at pH < 3, protonated amino groups dominate, favoring electrostatic interactions with negatively charged clay surfaces. At higher pH, desorption occurs due to carboxylate group repulsion. Molecular dynamics simulations with force fields like CLAYFF can model these interactions, while experimental validation via FTIR or ζ-potential measurements resolves discrepancies .

Q. What experimental designs mitigate racemization during thermal studies of this compound?

Racemization (e.g., D/L ratio increases at >100°C) is minimized by using inert atmospheres (N₂/Ar), reducing heating duration, and adding antioxidants like ascorbic acid. For meteoritic analog studies (e.g., simulating Murchison meteorite conditions), control sample-to-water ratios (25 mg/0.05 mL) and monitor pH to limit catalytic effects of mineral surfaces .

Q. How does gamma irradiation affect this compound’s stability in prebiotic chemistry experiments?

Gamma irradiation (1.5–200 kGy) degrades this compound in aqueous solutions (1.5% remnants at 20 kGy) but stabilizes it when adsorbed onto Na-montmorillonite (90% remnants at 200 kGy). Radiolysis products (e.g., ammonia, succinic acid) are quantified via GC-MS, while ESR spectroscopy identifies free radicals. This data informs hypotheses on amino acid preservation in early Earth environments .

Q. What strategies optimize this compound’s role in carbon quantum dot (CQD) sensing platforms?

Nitrogen-doped CQDs synthesized from this compound exhibit photoluminescence (PL) quenching with H₂O₂, which is selectively reversed by this compound (10 mM). Optimize sensitivity by tuning pyrolysis temperature (180–220°C) and reaction time (4–8 hours). Validate selectivity against interfering biomolecules (e.g., glucose, glutamic acid) using PL spectra and Stern-Volmer analysis .

Q. How do pH and ionic strength influence this compound’s conformational dynamics in molecular conductance studies?

Asymmetric carboxyl groups in this compound enable pH-dependent conductance switching. At pH 2, protonated side chains reduce electron tunneling; at pH 7, deprotonated groups enhance conductance via hydrogen-bonded networks. Use scanning tunneling microscopy (STM) with buffer solutions (e.g., 10 mM PBS) to map current-voltage (I-V) characteristics and correlate with DFT-calculated HOMO-LUMO gaps .

Q. What methodologies reconcile discrepancies in this compound’s thermodynamic properties across computational models?

Hartree-Fock (HF) and MP2 methods often overestimate solvation energies compared to experimental data. Hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) improve accuracy for hydration free energies (±2 kcal/mol). Validate with calorimetric measurements (e.g., isothermal titration calorimetry) for protonation equilibria and heat capacity changes .

Q. Tables

| Parameter | Experimental Value | Computational Value (B3LYP/6-311++G )** |

|---|---|---|

| ΔG_hydration (kJ/mol) | -58.3 ± 1.2 | -56.9 |

| pKa (α-carboxyl) | 1.88 | 1.92 |

| Crystallographic density (g/cm³) | 1.66 | 1.63 (DFT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.